1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide, also known as GSK-343, is a small molecule described in scientific literature. PubChem, National Institutes of Health:
Limited information is currently available regarding the specific research applications of GSK-343.
The structure of GSK-343 incorporates several functional groups that are commonly found in molecules with biological activity. These groups include:
GSK343 is a selective inhibitor of the enhancer of zeste homolog 2, a histone lysine methyltransferase that plays a critical role in gene silencing through trimethylation of histone H3 at lysine 27. This compound acts as a competitive inhibitor of S-adenosylmethionine, the methyl donor for this enzymatic reaction, thereby inhibiting the methylation process and leading to the reactivation of tumor suppressor genes. GSK343 has shown potential in treating various cancers, including glioblastoma, ovarian cancer, and colorectal cancer, by inducing apoptosis and autophagic cell death in tumor cells .
GSK343 exhibits significant biological activity against various cancer cell lines. It has been shown to:
GSK343 is primarily used in research settings to study the role of enhancer of zeste homolog 2 in cancer biology. Its applications include:
Interaction studies have demonstrated that GSK343 effectively disrupts the interaction between enhancer of zeste homolog 2 and its substrate histones. Notably:
GSK343 shares structural and functional similarities with other inhibitors targeting histone methyltransferases. Below is a comparison with notable compounds:
Compound Name | Target | IC50 Value | Unique Features |
---|---|---|---|
GSK126 | Enhancer of zeste homolog 2 | ~0.5 nM | Stronger potency than GSK343; used extensively in research |
EPZ6438 | Enhancer of zeste homolog 2 | ~0.5 nM | Selective for enhancer of zeste homolog 2; shows efficacy in hematological malignancies |
UNC1999 | Enhancer of zeste homolog 2 & enhancer of zeste homolog 1 | ~10 nM | Dual inhibition; broader spectrum but less selective than GSK343 |
AZ505 | Enhancer of zeste homolog 2 | ~5 nM | Demonstrates anti-tumor effects but less studied than GSK343 |
GSK343 is unique due to its specific mechanism as a methionine competitive inhibitor, which differentiates it from other inhibitors that may target multiple pathways or have broader specificity .
GSK343 possesses the molecular formula C31H39N7O2, representing a complex organic compound with 31 carbon atoms, 39 hydrogen atoms, 7 nitrogen atoms, and 2 oxygen atoms [1] [2]. The molecular weight of GSK343 is precisely 541.7 grams per mole, as confirmed by multiple analytical sources and computational chemistry databases [3] [4]. This molecular weight places GSK343 within the typical range for small molecule pharmaceutical compounds, adhering to drug-like molecular weight constraints.
The compound carries the Chemical Abstracts Service registry number 1346704-33-3, which serves as its unique chemical identifier in scientific databases and regulatory documentation [1] [6]. The International Union of Pure and Applied Chemistry nomenclature for GSK343 is N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide [2] [3].
Property | Value | Source Confirmation |
---|---|---|
Molecular Formula | C31H39N7O2 | PubChem, Structural Genomics Consortium [1] [2] |
Molecular Weight | 541.7 g/mol | Multiple analytical databases [3] [4] |
CAS Number | 1346704-33-3 | Chemical registries [1] [6] |
Heavy Atom Count | 40 | Computational analysis [3] |
GSK343 exhibits a complex molecular architecture characterized by multiple heterocyclic ring systems and diverse functional groups [1] [2]. The compound features a bicyclic indazole core that serves as the central scaffold, providing structural rigidity and serving as the primary binding framework [13]. This indazole ring system is substituted at multiple positions, creating a three-dimensional molecular structure optimized for specific protein interactions.
The functional groups present in GSK343 include two carboxamide linkages, which contribute significantly to hydrogen bonding capabilities [2] [6]. The primary carboxamide connects the indazole core to the pyridonemethyl substituent, while a secondary amide functionality exists within the pyridone ring system [1] [13]. These amide groups serve as both hydrogen bond donors and acceptors, facilitating specific molecular recognition events.
The molecule contains several nitrogen-containing heterocycles, including the central indazole ring, a pyridine ring, a pyridone ring, and a piperazine ring [2] [3]. Each of these heterocyclic systems contributes distinct electronic properties and spatial orientations that collectively define the compound's three-dimensional pharmacophore [13]. The piperazine ring system, specifically N-methylpiperazine, enhances both aqueous solubility and provides additional sites for intermolecular interactions [1] [2].
Alkyl substituents throughout the molecule, including isopropyl, propyl, and methyl groups, provide hydrophobic contact surfaces essential for binding interactions [13]. These aliphatic chains contribute to the overall lipophilicity of the molecule while maintaining conformational flexibility in key regions [2].
Functional Group | Location | Role |
---|---|---|
Carboxamide | C4-indazole to pyridonemethyl | Primary hydrogen bonding |
Pyridone | 6-methyl-2-oxo-4-propyl moiety | Pharmacophore element |
Piperazine | N-methylpiperazine ring | Solubility enhancement |
Isopropyl | N1-indazole | Hydrophobic binding |
The indazole core structure of GSK343 represents a bicyclic heterocyclic system consisting of a pyrazole ring fused to a benzene ring [1] [2]. This indazole scaffold adopts the 1H-tautomeric form and serves as the foundational framework upon which all other substituents are positioned [13]. The specific substitution pattern on the indazole ring is critical for the compound's biological activity and selectivity profile.
At the N1 position of the indazole ring, GSK343 bears an isopropyl (1-methylethyl) substituent [2] [3]. This N1-isopropyl group has been identified through structure-activity relationship studies as providing optimal potency and selectivity characteristics [13]. The isopropyl group creates favorable hydrophobic interactions while maintaining the appropriate steric bulk for selective binding.
The C4 position of the indazole ring carries a carboxamide substituent that links to the crucial pyridonemethyl pharmacophore [1] [2]. This C4-carboxamide represents a key structural element that enables the molecule to make critical hydrogen bonding interactions with target proteins [13]. The carboxamide linkage provides both conformational flexibility and directional hydrogen bonding capability.
At the C6 position, the indazole ring is substituted with a 2-(4-methylpiperazin-1-yl)pyridin-4-yl group [2] [3]. This extended substituent creates additional binding interactions through its pyridine ring system and provides enhanced solubility characteristics through the basic piperazine nitrogen [1]. The positioning of this substituent at C6 allows for optimal spatial orientation relative to the binding site architecture.
The substitution pattern creates a molecular geometry where the hydrophobic isopropyl group, the hydrogen-bonding carboxamide, and the extended pyridinyl-piperazine system are positioned to maximize binding affinity and selectivity [13] [2].
Indazole Position | Substituent | Structural Role |
---|---|---|
N1 | Isopropyl group | Hydrophobic binding interaction |
C4 | Carboxamide linker | Hydrogen bonding to pharmacophore |
C6 | Pyridinyl-piperazine | Extended binding and solubility |
GSK343 demonstrates specific physicochemical characteristics that influence its stability, solubility, and overall chemical behavior [4] [8]. The compound exhibits moderate lipophilicity with a predicted logarithmic partition coefficient (LogP) in the range of 3-4, indicating balanced hydrophobic and hydrophilic character [39]. This lipophilicity profile places GSK343 within acceptable ranges for cellular permeability while maintaining sufficient aqueous solubility for biological applications.
The molecule contains two hydrogen bond donor sites, primarily from the carboxamide NH groups, and seven hydrogen bond acceptor sites distributed among the nitrogen and oxygen atoms throughout the structure [40] [3]. The topological polar surface area is estimated to be approximately 100-120 square angstroms, which falls within the optimal range for membrane permeability [38] [41].
Rotational flexibility is conferred by 8-10 rotatable bonds, primarily in the alkyl chains and linker regions connecting the various ring systems [41] [3]. This conformational flexibility allows the molecule to adopt optimal binding conformations while maintaining reasonable entropy costs upon target binding.
Chemical stability studies indicate that GSK343 maintains structural integrity under standard storage conditions when protected from light and moisture [30] [12]. The compound demonstrates excellent long-term stability when stored as a crystalline solid at -20°C in desiccated conditions, with stability exceeding four years [12] [7]. In solution, stability is temperature and solvent dependent, with optimal preservation achieved at reduced temperatures in aprotic solvents.
Thermal analysis suggests that GSK343 remains stable at ambient temperatures for extended periods when properly stored [30]. However, the compound shows sensitivity to photodegradation and should be protected from direct light exposure during handling and storage [31]. Oxidative stability is generally good under normal atmospheric conditions, though prolonged exposure to oxidizing environments should be avoided.
Property | Value | Significance |
---|---|---|
LogP (predicted) | 3-4 | Moderate lipophilicity |
Hydrogen bond donors | 2 | NH groups in carboxamides |
Hydrogen bond acceptors | 7 | N and O atoms |
Rotatable bonds | 8-10 | Conformational flexibility |
Polar surface area | 100-120 Ų | Membrane permeability |
Storage stability | >4 years at -20°C | Excellent long-term stability |
The solubility profile of GSK343 varies significantly across different solvents and media, reflecting its amphiphilic molecular structure [4] [8] [10]. In dimethyl sulfoxide (DMSO), GSK343 demonstrates excellent solubility, with reported values ranging from 15.0 milligrams per milliliter (28.84 millimolar) under ultrasonication conditions to 1-2 milligrams per milliliter (1.8-3.7 millimolar) under standard dissolution conditions [4] [11] [12]. This high solubility in DMSO makes it the preferred solvent for stock solution preparation in research applications.
Ethanol solubility is moderate, with GSK343 dissolving at concentrations of 2-4 milligrams per milliliter (3.7-7.4 millimolar) [4] [10] [12]. Different suppliers report varying ethanol solubility values, with Cell Signaling Technology specifically documenting 2.0 milligrams per milliliter solubility [4]. This moderate ethanol solubility provides an alternative to DMSO for certain applications where aqueous compatibility is desired.
In aqueous media, GSK343 exhibits very limited solubility, being essentially insoluble in pure water with solubility below 0.1 milligrams per milliliter [8] [10] [11]. This poor aqueous solubility necessitates the use of co-solvents or specialized formulations for biological applications. Mixed solvent systems, such as dimethylformamide:phosphate buffered saline (1:1), provide improved aqueous compatibility with solubility reaching approximately 0.5 milligrams per milliliter [12].
Dimethylformamide (DMF) provides the highest organic solubility for GSK343, with reported solubility of 25 milligrams per milliliter (46.2 millimolar) [12]. This exceptional solubility in DMF makes it suitable for high-concentration stock preparations, though the toxicity profile of DMF limits its use in biological systems.
The solubility characteristics necessitate careful consideration of formulation strategies for different applications [4] [11]. For cell culture work, DMSO solutions are typically prepared and diluted to final working concentrations, ensuring that DMSO concentrations remain below cytotoxic levels. The poor aqueous solubility requires that fresh solutions be prepared regularly, as aqueous solutions of GSK343 are not recommended for storage beyond one day [12].
Solvent | Solubility (mg/mL) | Molarity (mM) | Application Notes |
---|---|---|---|
DMSO | 1-15 | 1.8-28.8 | Preferred for stock solutions |
Ethanol | 2-4 | 3.7-7.4 | Alternative organic solvent |
Water | <0.1 | Insoluble | Requires co-solvents |
DMF | 25 | 46.2 | Highest solubility achieved |
DMF:PBS (1:1) | 0.5 | 0.9 | Aqueous-compatible system |
The rational design of GSK343 emerged from systematic medicinal chemistry efforts aimed at developing potent and selective small molecule inhibitors of Enhancer of Zeste Homolog 2 [1]. The development strategy centered on creating S-adenosyl methionine competitive inhibitors that could directly and selectively inhibit Polycomb Repressive Complex 2 enzymatic activity, unlike earlier indirect approaches [1].
The design principles underlying GSK343 development were founded on several key considerations. High-throughput screening of compound collections led to the identification of initial hit compounds that demonstrated measurable Enhancer of Zeste Homolog 2 inhibitory activity [1]. These screening hits provided critical structural insights for optimization, particularly regarding the necessity for competitive binding with the cofactor S-adenosyl methionine rather than peptide substrates [1].
Structure-based design played a fundamental role in GSK343 optimization despite the absence of crystal structures of Enhancer of Zeste Homolog 2 at the time of development [1]. Researchers developed homology models based on related SET domain methyltransferases to guide rational modifications [1]. The modeling suggested that effective inhibitors would need to occupy the S-adenosyl methionine binding pocket while maintaining selectivity against other methyltransferases that utilize the same cofactor [1].
The rational design approach prioritized achieving multiple objectives simultaneously: high biochemical potency against Enhancer of Zeste Homolog 2, selectivity over closely related Enhancer of Zeste Homolog 1, broad selectivity against other histone methyltransferases, and sufficient cell permeability for cellular activity [1] [2]. This multi-parameter optimization required careful balancing of physicochemical properties with biological activity.
The molecular architecture of GSK343 incorporates several critical structural elements that enable high-affinity binding to Enhancer of Zeste Homolog 2 [3] [4]. The compound adopts a pyridone-indazole scaffold that represents a highly optimized framework for S-adenosyl methionine competitive inhibition [4].
The pyridone moiety serves as the primary pharmacophore responsible for competitive binding with S-adenosyl methionine [4] [5]. Crystallographic studies have revealed that the pyridone core mimics the amino acid portion of the cofactor rather than the adenine moiety, occupying a binding site that overlaps only partially with the cofactor binding pocket [6] [5]. The pyridone nitrogen-hydrogen and carbonyl oxygen form critical hydrogen-bonding interactions with the backbone carbonyl and backbone nitrogen-hydrogen of Histidine 689, respectively [1]. These interactions precisely recapitulate the binding pattern observed with the adenine moiety of S-adenosyl methionine [1].
The indazole ring system provides an essential scaffold that enables proper positioning of substituents for optimal binding geometry [1]. When docked into the S-adenosyl methionine binding pocket, the indazole ring makes important hydrophobic contacts with Tyrosine 661 [1]. The 1-position isopropyl group extends toward the lysine tunnel adjacent to the S-adenosyl methionine site, contributing to binding affinity and selectivity [1].
The piperazinylpyridine substituent at the 6-position of the indazole projects toward the solvent-exposed region and establishes hydrophobic contacts with Tryptophan 624, Phenylalanine 686, and Phenylalanine 685 [1]. This structural feature plays a crucial role in determining selectivity profiles between Enhancer of Zeste Homolog 2 and related methyltransferases [1].
Extensive structure-activity relationship studies have elucidated the critical importance of both the pyridone and indazole moieties in GSK343 [6] [5]. The pyridone ring represents an absolutely essential pharmacophore, with any modifications to this core structure resulting in dramatic loss of Enhancer of Zeste Homolog 2 inhibitory activity [5].
Substitution patterns on the pyridone ring significantly influence both potency and selectivity profiles [6] [7]. The 4-position substitution proves particularly critical, with the propyl group in GSK343 providing optimal activity [7]. Studies have demonstrated that the 4-position can accommodate larger hydrophobic groups that engage in van der Waals contacts with hydrophobic residues on the protein [8]. However, the propyl substitution represents an optimal balance between potency and selectivity [7].
The 6-position methyl group on the pyridone contributes to maintaining the dual inhibition profile against both Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1 [6]. Removal of this methyl group or replacement with alternative substituents can significantly alter the selectivity profile, often favoring Enhancer of Zeste Homolog 2 selectivity over dual inhibition [6].
The indazole scaffold demonstrates superior activity compared to alternative bicyclic heterocycles [6]. Structure-activity relationship investigations revealed that replacement of the indazole with other poly-nitrogen-containing bicyclic heterocycles invariably resulted in reduced inhibitory activity [6]. The specific positioning of nitrogen atoms within the indazole ring appears crucial for optimal binding interactions [6].
Substitution patterns on the indazole ring also exhibit well-defined structure-activity relationships [6]. The 1-position isopropyl substitution provides optimal activity, with larger substituents up to cyclohexane retaining Enhancer of Zeste Homolog 2 activity but reducing Enhancer of Zeste Homolog 1 inhibition [6]. Further increases in the size of the 1-position substituent lead to decreased anti-Enhancer of Zeste Homolog 2 potency [6].
GSK343 belongs to a family of pyridone-containing Enhancer of Zeste Homolog 2 inhibitors that share common structural features while exhibiting distinct pharmacological profiles [5]. Comparative analysis with structurally related compounds provides important insights into the structure-activity relationships governing this chemical class.
GSK126 represents a closely related inhibitor that incorporates an indole core instead of the indazole scaffold found in GSK343 [5]. Despite this structural difference, GSK126 demonstrates comparable biochemical potency with an inhibitory concentration 50 of 9.9 nanomolar against Enhancer of Zeste Homolog 2 [5]. However, GSK126 exhibits superior pharmacokinetic properties and oral bioavailability compared to GSK343, highlighting the impact of scaffold modifications on drug disposition [7].
EPZ005687 represents the first-in-class indazole-based Enhancer of Zeste Homolog 2 inhibitor that served as a prototype for subsequent developments including GSK343 [5]. While structurally similar to GSK343, EPZ005687 exhibits lower biochemical potency with an inhibitory concentration 50 of 19 nanomolar [5]. The structural optimizations incorporated into GSK343 demonstrate the successful application of medicinal chemistry principles to enhance potency.
UNC1999 exemplifies a dual Enhancer of Zeste Homolog 2/Enhancer of Zeste Homolog 1 inhibitor that shares the pyridone-indazole scaffold with GSK343 but incorporates different substitution patterns [6] [5]. UNC1999 demonstrates 10-fold selectivity favoring Enhancer of Zeste Homolog 2 over Enhancer of Zeste Homolog 1, contrasting with the 60-fold selectivity observed with GSK343 [5]. This difference highlights how subtle structural modifications can dramatically alter selectivity profiles.
Tazemetostat (EPZ-6438) represents a significant structural departure from the bicyclic scaffolds, incorporating a simple phenyl core linked to the pyridone moiety [5]. Despite this simplified structure, tazemetostat demonstrates excellent biochemical potency and has achieved regulatory approval for clinical use [5]. The success of tazemetostat validates the central importance of the pyridone pharmacophore while demonstrating that complex bicyclic scaffolds are not always necessary for optimal activity.
The 4-position propyl group on the pyridone ring of GSK343 represents a critical structural determinant of both potency and selectivity [7] [8]. This substitution occupies a specific hydrophobic pocket within the Enhancer of Zeste Homolog 2 active site and contributes significantly to the overall binding affinity.
Molecular modeling studies suggest that the propyl group at the 4-position establishes important van der Waals interactions with hydrophobic residues within the binding pocket [8]. The propyl chain appears to make specific hydrophobic contacts with Tyrosine 736, which projects toward the solvent-accessible region [1]. These interactions contribute measurably to the overall binding free energy and help optimize the compound's potency.
Structure-activity relationship studies have systematically evaluated the impact of varying the 4-position substitution [7] [8]. Shorter alkyl chains result in reduced potency, likely due to suboptimal filling of the hydrophobic pocket [7]. Conversely, longer or more bulky substituents can lead to steric clashes that diminish binding affinity [7]. The propyl group represents an optimal balance that maximizes favorable hydrophobic interactions while avoiding unfavorable steric contacts.
The 4-position propyl group also influences the selectivity profile of GSK343 [7]. The specific geometry and electronic properties of this substituent contribute to the compound's ability to discriminate between Enhancer of Zeste Homolog 2 and closely related methyltransferases [7]. Modifications to this position can significantly alter selectivity ratios, underscoring its importance in the rational design of selective inhibitors.
Recent studies have explored alternative 4-position modifications, including thiomethyl substitutions that can enhance residence time and overall cellular potency [8]. However, these modifications often come with trade-offs in other pharmacological properties, emphasizing the careful optimization achieved with the propyl substitution in GSK343 [8].